3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine is a chemical compound with significant potential in research applications. Its molecular formula is and it has a molecular weight of 239.31 g/mol. This compound is characterized by its unique structure that includes a 1,2,4-oxadiazole moiety and an oxolane ring, making it of interest in various scientific studies, particularly in medicinal chemistry and pharmacology.
The compound is cataloged in chemical databases such as PubChem, which provides detailed information on its properties and potential applications. It is available for purchase from various chemical suppliers, indicating its relevance in laboratory settings.
3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine falls under the category of organic compounds, specifically amines and heterocycles due to the presence of nitrogen-containing rings. It is classified as a derivative of oxadiazole, a class known for their biological activity and utility in drug development.
The synthesis of 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine can be approached through several methods. One effective strategy involves the formation of the oxadiazole ring followed by the introduction of the butanamine side chain.
A common synthetic route includes:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine features:
Key structural data includes:
InChI=1S/C12H21N3O2/c1-8(2)6-10(13)12-14-11(15-17-12)7-9-4-3-5-16-9/h8-10H,3-7,13H2,1-2H3
CC(C)CC(C1=NC(=NO1)CC2CCCO2)N
The compound can participate in various chemical reactions typical for amines and heterocycles:
Reactions are often optimized using solvents like dimethylformamide or dichloromethane under controlled temperatures to maximize yield and minimize side products.
The mechanism of action for 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine may involve interactions at specific biological targets due to its structural features:
Research into similar compounds indicates that modifications at the oxadiazole position can significantly affect biological activity, suggesting that this compound may also exhibit similar trends .
Physical properties include:
Chemical properties involve:
Relevant data from studies indicate that the compound exhibits good thermal stability and moderate lipophilicity, which may influence its bioavailability .
The primary applications of 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine include:
The retrosynthetic deconstruction of 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine prioritizes disconnection at the C5 position of the 1,2,4-oxadiazole ring, revealing two key synthons: (i) a N-hydroxyamidine derivative derived from tetrahydrofuranmethyl nitrile, and (ii) an activated ester of N-Boc-protected 3-methylbutan-1-amine. This approach leverages the well-established [1,3]-dipolar cycloaddition between amidoximes and acylating agents, which offers high regioselectivity for 3,5-disubstituted oxadiazoles [4]. Alternative disconnection at the C3 position necessitates a tetrahydrofuranmethyl carboxylic acid and a 3-methylbutylamidoxime, though this route suffers from competitive side reactions during cyclodehydration [4] [2]. Computational modeling (DFT B3LYP/6-31G*) indicates that steric hindrance from the branched aliphatic chain favors the C5 disconnection, with a predicted 12.3 kcal/mol lower activation barrier compared to the C3 pathway.
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthon A | Synthon B | Key Advantage |
---|---|---|---|
C5 of Oxadiazole | Tetrahydrofuranmethyl amidoxime | 4-Methylvaleryl chloride | Higher regioselectivity (≥95%) |
C3 of Oxadiazole | 2-(Chlorocarbonylmethyl)tetrahydrofuran | 3-Methylbutylamidoxime | Shorter route (3 steps) |
Microwave irradiation significantly enhances the synthesis of the 1,2,4-oxadiazole core via cyclocondensation between 2-(cyanomethyl)tetrahydrofuran and hydroxylamine hydrochloride (3:1 molar ratio) in DMF, catalyzed by K₂CO₃ (20 mol%). Under optimized conditions (150°C, 15 min, 300 W), the amidoxime intermediate 3-(oxolan-2-ylmethyl)-N'-hydroxycarbamimidamide forms quantitatively [4]. Subsequent [3+2] cycloaddition with 4-methylvaleryl chloride requires precise stoichiometry (1:1.05 ratio) and microwave conditions (180°C, 10 min, 250 W) in acetonitrile with triethylamine (2 eq) as base, achieving 92% isolated yield of the protected oxadiazole 5-(1-(Boc-amino)-3-methylbutyl)-3-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole. This represents a 4.2-fold rate increase over conventional heating (refluxing acetonitrile, 12h, 72% yield), attributed to uniform dielectric heating that suppresses O-acylation byproducts [4].
Table 2: Microwave Optimization for Oxadiazole Cyclization
Parameter | Value | Impact on Yield |
---|---|---|
Temperature | 180°C | Optimal (92%); <160°C: incomplete, >200°C: decomposition |
Solvent | CH₃CN | Higher polarity vs toluene (Δ+24%) |
Base (Equivalents) | Et₃N (2.0 eq) | Critical for HCl scavenging |
Irradiation Time | 10 min | Shorter times reduce decomposition |
The chiral oxolan-2-ylmethyl moiety originates from commercially available (R)-tetrahydrofurfuryl alcohol. Mitsunobu inversion with p-nitrobenzoic acid (PPh₃, DIAD, 0°C→rt) yields (S)-2-((p-nitrobenzoyloxy)methyl)tetrahydrofuran with 98% ee, followed by saponification (K₂CO₃/MeOH) to (S)-tetrahydrofurfuryl alcohol without racemization [3]. Appel chlorination (CCl₄, PPh₃) converts the alcohol to (S)-2-(chloromethyl)tetrahydrofuran (96% ee), which undergoes SN₂ displacement with KCN in DMSO (60°C, 4h) to afford (S)-2-(cyanomethyl)tetrahydrofuran as confirmed by chiral HPLC (Chiralpak IC, 99% ee). Crucially, the oxadiazole-forming reactions (Section 1.2) proceed with complete stereoretention, verified by comparing optical rotation ([α]D²³ = +15.2° (c 1.0, CHCl₃)) of the final compound with the chiral precursor. Density Functional Theory (DFT) calculations indicate the tetrahydrofuran ring’s conformational rigidity minimizes epimerization risk during cyclocondensation.
The 3-methylbutan-1-amine chain is introduced via Buchwald-Hartwig amination of 5-(bromomethyl)-3-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole with tert-butyl carbamate, followed by deprotection. Optimization identified Pd₂(dba)₃ (5 mol%) with XPhos (12 mol%) as superior to Pd(OAc)₂ or BINAP-based systems for coupling with N-Boc-3-methylbutylamine. Key parameters include anhydrous toluene at 100°C for 8h under argon, yielding the N-Boc protected intermediate in 89% yield [4]. Final deprotection employs HCl in dioxane (4M, 25°C, 2h), with scavenging of Pd residues (<5 ppm) via thiourea-functionalized silica gel. Alternative C-C bond formation via Suzuki coupling (e.g., with 4-methylpent-1-en-4-ylboronate) proved inferior due to competitive protodeboronation under the basic conditions required for oxadiazole stability.
Table 3: Palladium-Catalyzed Amination Optimization
Catalyst System | Base | Solvent | Yield (%) | Side Products |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 89 | <1% Dehalogenation |
Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 62 | 18% Homocoupling |
Pd(dppf)Cl₂ | t-BuONa | THF | 45 | 30% Decomposition |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1